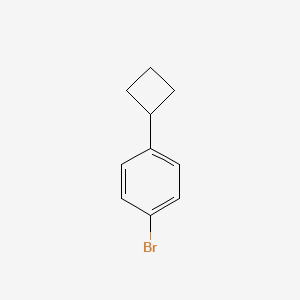

1-Bromo-4-cyclobutylbenzene

Description

BenchChem offers high-quality 1-Bromo-4-cyclobutylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-cyclobutylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-cyclobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAHIRNAGNLEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-4-cyclobutylbenzene: Synthesis, Properties, and Application

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-cyclobutylbenzene (CAS No. 39868-71-8), a key intermediate in the fields of pharmaceutical sciences and materials research. The unique structural motif of the cyclobutyl group imparts distinct steric and electronic properties, making this aryl bromide a valuable building block for creating complex molecular architectures. This document details the compound's physicochemical properties, outlines a robust, multi-step synthesis protocol with mechanistic insights, and explores its principal chemical transformations, including Palladium-catalyzed cross-coupling and Grignard reagent formation. Detailed, field-tested experimental protocols are provided to enable researchers to effectively utilize this versatile reagent in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

1-Bromo-4-cyclobutylbenzene is an aromatic compound characterized by a benzene ring substituted at the 1 and 4 (para) positions with a bromine atom and a cyclobutyl group, respectively. The presence of the strained four-membered cyclobutyl ring adjacent to the aromatic system influences the molecule's conformational behavior and electronic distribution, distinguishing it from more common alkyl-substituted aryl halides.[1]

The bromine atom serves as a highly effective functional handle for a variety of synthetic transformations. Its position on the aromatic ring makes it an ideal substrate for reactions that rely on oxidative addition, such as cross-coupling, or metal-halogen exchange for the formation of organometallic reagents.

Data Presentation: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 39868-71-8 | [2][3] |

| Molecular Formula | C₁₀H₁₁Br | [1][2] |

| Molecular Weight | 211.10 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 107-108 °C (at 10 Torr) | [2][3] |

| Density | 1.3435 g/cm³ | [2][3] |

| GHS Hazard Statements | H302 (Harmful if swallowed) | [3] |

Synthesis of 1-Bromo-4-cyclobutylbenzene: A Strategic Approach

A reliable and scalable synthesis of 1-Bromo-4-cyclobutylbenzene is paramount for its application in research and development. A logical and field-proven approach involves a three-step sequence starting from benzene: (1) Friedel-Crafts Acylation, (2) Clemmensen or Wolff-Kishner Reduction, and (3) Electrophilic Aromatic Bromination. This strategy is advantageous as it avoids potential carbocation rearrangements that could occur during direct Friedel-Crafts alkylation.[1]

Caption: Synthetic pathway for 1-Bromo-4-cyclobutylbenzene.

Experimental Protocol: Synthesis

Step 1: Friedel-Crafts Acylation of Benzene to form Cyclobutyl Phenyl Ketone

-

Causality: This step introduces the cyclobutylcarbonyl group onto the benzene ring. An acylium ion is generated in situ from cyclobutanecarbonyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5] The acylation avoids the polyalkylation and rearrangement issues often associated with Friedel-Crafts alkylation.[3]

-

Methodology:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.).

-

Add dry benzene (3.0 eq., serving as both reactant and solvent) to the flask and cool the mixture to 0-5 °C in an ice/water bath.[5]

-

Add cyclobutanecarbonyl chloride (1.0 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to 60 °C for an additional 30 minutes to ensure complete reaction.[4]

-

Cool the reaction mixture back to 0-5 °C and carefully quench by slowly pouring it over a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure to yield crude cyclobutyl phenyl ketone, which can be purified by vacuum distillation.

-

Step 2: Clemmensen Reduction of Cyclobutyl Phenyl Ketone to Cyclobutylbenzene

-

Causality: The carbonyl group of the ketone must be reduced to a methylene group (CH₂). The Clemmensen reduction is highly effective for aryl-alkyl ketones and is performed under strongly acidic conditions.[6] An alternative, the Wolff-Kishner reduction, uses basic conditions (hydrazine, KOH) and is suitable for acid-sensitive substrates.[7] The choice of the Clemmensen reduction is appropriate here as the substrate is stable to acid.

-

Methodology:

-

Prepare zinc amalgam (Zn(Hg)) by adding zinc dust (4.0 eq.) to a solution of mercury(II) chloride (0.2 eq.) in water and concentrated HCl, and stirring for 10 minutes. Decant the aqueous solution.

-

In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, and water.

-

Add the cyclobutyl phenyl ketone (1.0 eq.) from Step 1 to the flask.

-

Heat the mixture to a vigorous reflux with stirring. The reaction progress can be monitored by TLC. Additional portions of concentrated HCl may be required during the reflux period.

-

After completion (typically 4-6 hours), cool the mixture to room temperature and decant the aqueous layer.

-

Extract the mixture with diethyl ether. Combine the organic extracts, wash with water and then brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent by rotary evaporation to yield cyclobutylbenzene, which can be purified by distillation.

-

Step 3: Electrophilic Bromination of Cyclobutylbenzene

-

Causality: The final step is the regioselective bromination of the activated cyclobutylbenzene ring. The cyclobutyl group is an ortho-, para-directing activator. Due to steric hindrance from the cyclobutyl group, the major product will be the para-substituted isomer. A Lewis acid catalyst like FeBr₃ is required to polarize the Br₂ molecule, generating a potent electrophile ("Br⁺").[8]

-

Methodology:

-

To a flask protected from light and equipped with a magnetic stirrer and a dropping funnel, add cyclobutylbenzene (1.0 eq.) and a catalytic amount of iron filings (which will generate FeBr₃ in situ).

-

Cool the flask to 0 °C.

-

Add liquid bromine (1.05 eq.) dropwise over 30 minutes. HBr gas will evolve.

-

After the addition, allow the reaction to stir at room temperature for 2 hours or until the red color of bromine has faded.

-

Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any remaining bromine.

-

Dilute the mixture with dichloromethane and transfer to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield pure 1-Bromo-4-cyclobutylbenzene.

-

Spectroscopic Characterization

Authenticating the structure of the synthesized 1-Bromo-4-cyclobutylbenzene is achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the aromatic and cyclobutyl protons. The para-substituted benzene ring will exhibit two doublets in the aromatic region (~7.0-7.5 ppm), each integrating to 2H. The cyclobutyl protons will appear as a series of multiplets in the upfield region (~1.8-3.6 ppm). The methine proton (benzylic) will be the most downfield of the aliphatic signals.

-

¹³C NMR: The carbon NMR spectrum for this para-disubstituted benzene should display four distinct signals in the aromatic region due to molecular symmetry. The carbon attached to the bromine (C-Br) will be shifted upfield relative to benzene, while the carbon attached to the cyclobutyl group (C-alkyl) will be shifted downfield. The aliphatic region will show signals corresponding to the methine and methylene carbons of the cyclobutyl ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic cyclobutyl group (below 3000 cm⁻¹). A strong absorption corresponding to the C-Br stretch is expected in the fingerprint region, typically between 690-515 cm⁻¹.

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a characteristic isotopic pattern for the molecular ion (M⁺) peak due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, resulting in two peaks of almost equal intensity separated by 2 m/z units.[9] A major fragmentation pathway would be the loss of the bromine atom, leading to a significant peak at [M-Br]⁺.

Chemical Reactivity and Synthetic Applications

1-Bromo-4-cyclobutylbenzene is a versatile intermediate primarily utilized in reactions that form new carbon-carbon or carbon-heteroatom bonds at the C-Br position.

Caption: Key reaction pathways of 1-Bromo-4-cyclobutylbenzene.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

-

Causality: This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, making it indispensable in drug discovery for synthesizing biaryl structures. The reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the product and regenerate the catalyst.

-

Protocol: Coupling with Phenylboronic Acid

-

To an oven-dried Schlenk flask, add 1-Bromo-4-cyclobutylbenzene (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) as the base.

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate the solution. The crude product, 4-cyclobutyl-1,1'-biphenyl, can be purified by column chromatography on silica gel.

-

Formation and Reaction of the Grignard Reagent

-

Causality: The polarity of the C-Br bond can be reversed by forming a Grignard reagent, transforming the electrophilic aromatic carbon into a potent nucleophile (a "carbanion" equivalent).[10] This is achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent. The resulting organometallic species can react with a wide range of electrophiles, such as CO₂, aldehydes, and ketones.[11] All glassware and reagents must be scrupulously dry, as Grignard reagents are strong bases and will be quenched by water.

-

Protocol: Formation and Carboxylation

-

Place magnesium turnings (1.5 eq.) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add a small crystal of iodine to help initiate the reaction.

-

Add a solution of 1-Bromo-4-cyclobutylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the dropping funnel. Add a small portion to the magnesium and warm gently if necessary to initiate the reaction (indicated by bubbling and a cloudy appearance).

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the resulting dark solution to 0 °C. For carboxylation, pour the Grignard reagent slowly onto an excess of crushed dry ice (solid CO₂) with stirring.

-

Allow the mixture to warm to room temperature, which sublimes the excess CO₂.

-

Quench the reaction by adding dilute HCl until the solution is acidic. This protonates the carboxylate salt.

-

Extract the product, 4-cyclobutylbenzoic acid, with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent to yield the crude carboxylic acid, which can be purified by recrystallization.

-

Safety and Handling

1-Bromo-4-cyclobutylbenzene is classified as harmful if swallowed (GHS Hazard H302).[3] As with all aryl halides, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Store the compound in a cool, dry place away from oxidizing agents. All reactions, particularly the preparation of Grignard reagents, should be conducted under an inert atmosphere and with strict exclusion of moisture.

Conclusion

1-Bromo-4-cyclobutylbenzene stands out as a strategic building block for advanced organic synthesis. Its defined structure and reliable reactivity make it a valuable tool for medicinal chemists and materials scientists aiming to introduce the unique cyclobutylphenyl moiety into target molecules. The synthetic and reaction protocols detailed in this guide are based on established chemical principles and provide a robust framework for the successful utilization of this compound in a research setting.

References

-

AccelaChemBio Inc. 39868-71-8,1-Bromo-4-cyclobutylbenzene. [Link]

-

Chemguide. The reaction of acyl chlorides with benzene. [Link]

-

University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

-

Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

-

PubChem, National Institutes of Health. 1-Bromo-4-butylbenzene. [Link]

-

Wikipedia. Wolff–Kishner reduction. [Link]

-

Organic Chemistry at CU Boulder. IR: alkyl halides. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. Clemmensen Reduction. [Link]

-

Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

-

Myers, A. The Suzuki Reaction. [Link]

-

U.S. National Library of Medicine. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Chemistry LibreTexts. Alkyl and aryl halide infrared spectra. [Link]

-

Wikipedia. Grignard reagent. [Link]

-

U.S. National Library of Medicine. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

Chemistry LibreTexts. Grignard Reagents. [Link]

-

University of California, Santa Cruz. Table of Characteristic IR Absorptions. [Link]

-

Proprep. Determine the mass spectrum of bromobenzene and explain its significance in mass spectrometry. [Link]

-

YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

-

Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

University of Massachusetts Boston. Interpretation Mass spectral interpretation. [Link]

-

NC State University Libraries. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

Sources

- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. websites.umich.edu [websites.umich.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-Bromo-4-cyclobutylbenzene for Advanced Research and Development

This guide provides a comprehensive technical overview of 1-Bromo-4-cyclobutylbenzene (CAS No. 39868-71-8), a versatile building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical and physical properties, outlines plausible synthetic pathways with detailed protocols, analyzes its spectroscopic signature, and explores its applications in modern organic synthesis.

Introduction and Physicochemical Properties

1-Bromo-4-cyclobutylbenzene is an organic compound featuring a benzene ring substituted with a bromine atom and a cyclobutyl group at the para position.[1] This unique structure, combining the reactivity of an aryl bromide with the steric and electronic influence of the cyclobutyl moiety, makes it a valuable intermediate in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of 1-Bromo-4-cyclobutylbenzene

| Property | Value | Source |

| CAS Number | 39868-71-8 | [1] |

| Molecular Formula | C₁₀H₁₁Br | [1] |

| Molecular Weight | 211.10 g/mol | [1] |

| Boiling Point | 107-108 °C (at 10 Torr) | [2] |

| Density | 1.3435 g/cm³ | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

Strategic Synthesis of 1-Bromo-4-cyclobutylbenzene

Recommended Synthetic Pathway: Friedel-Crafts Acylation Route

This robust pathway involves three key transformations:

-

Friedel-Crafts Acylation: Reaction of benzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form cyclobutyl phenyl ketone.

-

Ketone Reduction: Conversion of the carbonyl group of cyclobutyl phenyl ketone to a methylene group via a Clemmensen or Wolff-Kishner reduction to yield cyclobutylbenzene.

-

Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the cyclobutylbenzene ring, primarily at the para position due to the ortho-, para-directing nature of the alkyl group.

Caption: Proposed synthetic pathway for 1-Bromo-4-cyclobutylbenzene.

Detailed Experimental Protocols (Exemplary)

The following protocols are based on well-established procedures for analogous reactions and should be optimized for the specific substrate.

Step 1: Synthesis of Cyclobutyl Phenyl Ketone (via Friedel-Crafts Acylation)

-

Causality: This step introduces the cyclobutylcarbonyl group onto the benzene ring. The use of an acyl chloride and a strong Lewis acid catalyst like aluminum chloride generates a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.[3]

-

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous benzene (10 eq.) at 0 °C under an inert atmosphere, add cyclobutanecarbonyl chloride (1.0 eq.) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield cyclobutyl phenyl ketone.

-

Step 2: Synthesis of Cyclobutylbenzene (via Clemmensen Reduction)

-

Causality: The Clemmensen reduction is a classic method for reducing ketones to alkanes under acidic conditions, using zinc amalgam and hydrochloric acid.[4] This is a crucial step to convert the ketone intermediate into the desired alkylbenzene.

-

Protocol:

-

Prepare zinc amalgam by stirring zinc powder with a 5% aqueous mercury(II) chloride solution for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

-

To a flask containing the zinc amalgam, add concentrated hydrochloric acid and the cyclobutyl phenyl ketone (1.0 eq.).

-

Heat the mixture under reflux for 4-8 hours. Additional portions of hydrochloric acid may be required during the reaction.

-

After cooling, separate the organic layer and extract the aqueous layer with a suitable solvent.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain cyclobutylbenzene.

-

Step 3: Synthesis of 1-Bromo-4-cyclobutylbenzene (via Electrophilic Bromination)

-

Causality: The cyclobutyl group is an activating, ortho-, para-director. Bromination using bromine and a Lewis acid catalyst like iron(III) bromide will introduce a bromine atom onto the aromatic ring, with the para-substituted product being the major isomer due to steric hindrance at the ortho positions.[5]

-

Protocol:

-

To a solution of cyclobutylbenzene (1.0 eq.) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) at 0 °C, add a catalytic amount of iron(III) bromide.

-

Add a solution of bromine (1.0 eq.) in the same solvent dropwise, while protecting the reaction from light.

-

Stir the reaction mixture at room temperature until the bromine color disappears.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to isolate 1-Bromo-4-cyclobutylbenzene.

-

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 1-Bromo-4-cyclobutylbenzene

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons: Two doublets in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. - Cyclobutyl methine proton: A multiplet around δ 3.0-3.5 ppm. - Cyclobutyl methylene protons: Multiple multiplets in the range of δ 1.8-2.5 ppm. |

| ¹³C NMR | - Aromatic carbons: Four signals, with the carbon attached to bromine showing a lower chemical shift (around δ 120 ppm) and the carbon attached to the cyclobutyl group around δ 145-150 ppm. The other two aromatic carbons will appear in the δ 128-132 ppm region. - Cyclobutyl carbons: A methine carbon signal around δ 35-40 ppm and two methylene carbon signals in the δ 20-30 ppm range. |

| IR Spectroscopy | - C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹. - C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹. - C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-Br stretching: A strong absorption in the fingerprint region, typically around 500-600 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic pair of peaks of approximately equal intensity at m/z 210 and 212, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. - Fragmentation: Loss of the cyclobutyl group to give a bromobenzene radical cation (m/z 155/157). Benzylic cleavage to form a C₇H₇Br⁺ ion (m/z 170/172) is also possible. |

Reactivity and Applications in Drug Discovery

The synthetic utility of 1-Bromo-4-cyclobutylbenzene lies in the reactivity of the aryl bromide moiety, which serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

Key Reactions and Mechanistic Considerations

Palladium-Catalyzed Cross-Coupling Reactions:

1-Bromo-4-cyclobutylbenzene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[6]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds. The cyclobutylphenyl moiety can be coupled with a wide range of (hetero)aryl boronic acids.

-

Buchwald-Hartwig Amination: Coupling with amines to form arylamines. This reaction is crucial for the synthesis of numerous biologically active compounds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Coupling with terminal alkynes to generate aryl alkynes.

Caption: Key cross-coupling reactions of 1-Bromo-4-cyclobutylbenzene.

Grignard Reagent Formation:

The bromine atom can be readily converted into a Grignard reagent by treatment with magnesium metal. The resulting 4-cyclobutylphenylmagnesium bromide is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Role in Medicinal Chemistry

While specific examples of drugs containing the 1-bromo-4-cyclobutylbenzene moiety are not prevalent in the searched literature, its structural motifs are highly relevant in drug design. The cyclobutyl group can serve as a bioisostere for other functionalities, influencing the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Aryl bromides are common intermediates in the synthesis of pharmaceutical compounds, allowing for the late-stage introduction of various functional groups to build structure-activity relationships (SAR).[6]

Safety and Handling

As with all aryl bromides, 1-Bromo-4-cyclobutylbenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

1-Bromo-4-cyclobutylbenzene is a valuable and versatile building block in organic synthesis. Its utility stems from the reactivity of the aryl bromide, which allows for a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. While detailed experimental data for this specific compound is not widely published, its synthesis and spectroscopic properties can be reliably predicted based on established chemical principles. For researchers and drug development professionals, 1-Bromo-4-cyclobutylbenzene offers a strategic starting point for the synthesis of novel and complex molecular architectures.

References

Click to expand

-

NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromo-4-(trans-4-butylcyclohexyl)benzene: A Key Intermediate in Pharmaceutical Synthesis. [Link]

-

Studylib. 1-Bromo-4-nitrobenzene Synthesis: Lab Experiment. [Link]

-

Chemsrc. 1-bromo-4-(cyclohexyloxy)benzene | CAS#:30752-31-9. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Precision: 1-Bromo-4-(trans-4-butylcyclohexyl)benzene in Organic Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Material Science Applications of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene. [Link]

-

PubChem. 1-Bromo-4-cyclopentylbenzene | C11H13Br | CID 54324133. [Link]

-

PubChem. 1-Bromo-4-phenylbutane | C10H13Br | CID 259668. [Link]

-

PubChem. 1-Bromo-4-cyclohexylbenzene | C12H15Br | CID 90718. [Link]

-

PubChem. 1-Bromo-4-butylbenzene | C10H13Br | CID 521059. [Link]

-

YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]

-

Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

-

Chemguide. friedel-crafts acylation of benzene. [Link]

- Google Patents. CN101209953A - Applied synthesis method for bromocyclobutane.

-

NIST. Benzene, 1-bromo-4-methyl-. [Link]

-

YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

-

Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

-

Reddit. Bromination of cyclopropanes : r/OrganicChemistry. [Link]

-

YouTube. Synthesis of meta-Bromovinylbenzene from Benzene. [Link]

-

Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. [Link]

-

ResearchGate. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. [Link]

-

YouTube. Clemmensen's Reduction.(reaction and mechanism). [Link]

-

SlideShare. CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

NIST. Benzene, 1-bromo-4-iodo-. [Link]

-

YouTube. Synthesis of 4-Butylbenzonitrile From Benzene. [Link]

-

ChemTalk. Clemmensen Reduction. [Link]

- Google Patents. US20050137431A1 - Process for eco-friendly synthesis of bromobenzene.

-

YouTube. Bromination of Benzene! EAS Mechanism Explained. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

YouTube. Acylation of Benzene - Friedel Crafts (A-Level Chemistry). [Link]

-

YouTube. 18.4b Benzylic Bromination with NBS. [Link]

-

YouTube. synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS. [Link]

-

YouTube. Clemmensen and Wolff Kishner Reduction of Ketones and Aldehydes. [Link]

Sources

Introduction: The Strategic Value of 1-Bromo-4-cyclobutylbenzene

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-4-cyclobutylbenzene

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. 1-Bromo-4-cyclobutylbenzene (CAS No: 39868-71-8) emerges as a pivotal intermediate, offering a unique combination of a reactive aryl bromide handle and the distinct steric and electronic profile of a cyclobutyl moiety.[1] The bromine atom serves as a versatile functional group for a multitude of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, enabling the precise construction of complex molecular architectures.[2][3][4] Furthermore, it is a precursor for Grignard reagents, opening pathways for nucleophilic additions.[5][6] The cyclobutyl group, in contrast to more common linear alkyl chains, imparts a degree of conformational rigidity and a specific spatial footprint that can be crucial for modulating the pharmacological or material properties of the final compound.

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 1-bromo-4-cyclobutylbenzene, designed for researchers and professionals who require not just a protocol, but a foundational understanding of the process.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is essential for safe handling, reaction planning, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁Br | [1] |

| Molecular Weight | 211.10 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 107-108 °C at 10 Torr | [7] |

| Density | ~1.344 g/cm³ | [7] |

Strategic Synthesis Pathway: A Two-Step Approach

The most reliable and scalable synthesis of 1-bromo-4-cyclobutylbenzene involves a two-step sequence: a Friedel-Crafts acylation followed by a carbonyl group reduction. This strategy circumvents the issues of carbocation rearrangement often encountered in direct Friedel-Crafts alkylations with secondary alkyl halides.[8]

Caption: Overall synthetic workflow for 1-bromo-4-cyclobutylbenzene.

Part 1: Friedel-Crafts Acylation of Bromobenzene

The foundational step is an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[9] We react bromobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Causality of Experimental Design:

-

Reactant Choice: Cyclobutanecarbonyl chloride is the acylating agent. It is more stable and reactive than the corresponding anhydride for this purpose.

-

Catalyst: Anhydrous aluminum chloride is a potent Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion (or a polarized complex) necessary to overcome the aromaticity of the benzene ring.[10]

-

Solvent: A non-reactive, dry solvent like dichloromethane (DCM) is used to dissolve the reactants and manage the reaction temperature.

-

Temperature Control: The initial reaction is performed at low temperatures (0-5 °C) to control the exothermic generation of the acylium ion and prevent side reactions. The reaction is then allowed to warm to complete the substitution.[11]

Caption: Mechanism of the Friedel-Crafts Acylation step.

Detailed Protocol: Synthesis of (4-Bromophenyl)(cyclobutyl)methanone

-

Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (7.5 g, 56.2 mmol).

-

Solvent Addition: Add dry dichloromethane (DCM, 20 mL) to the flask and cool the resulting slurry to 0 °C in an ice bath.

-

Reactant Addition: In the dropping funnel, prepare a solution of bromobenzene (3.74 g, 23.8 mmol) and cyclobutanecarbonyl chloride (3.1 g, 26.2 mmol) in 10 mL of dry DCM.

-

Reaction: Add the solution from the dropping funnel to the AlCl₃ slurry dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Vigorous stirring is crucial. Hydrogen chloride gas will be evolved.[11]

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture onto 50 g of crushed ice with stirring. This hydrolyzes the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl (2 x 20 mL), water (2 x 20 mL), 2M NaOH (1 x 20 mL), and finally with brine (1 x 20 mL).[10]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ketone product, which can be purified by column chromatography or used directly in the next step.

Part 2: Reduction of the Aryl Ketone

The carbonyl group of the intermediate ketone must be reduced to a methylene (CH₂) group. The choice of reduction method is critical and depends on the stability of other functional groups in the molecule. For this specific synthesis, both Clemmensen and Wolff-Kishner reductions are highly effective.

Caption: Comparison of Clemmensen and Wolff-Kishner reduction pathways.

-

Clemmensen Reduction: Employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[12][13] It is ideal for substrates that are stable in strong acid. The mechanism is complex and thought to involve organozinc intermediates on the surface of the zinc.[13]

-

Wolff-Kishner Reduction: Uses hydrazine (H₂NNH₂) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent.[8][14] This method is suited for substrates with acid-labile groups. The driving force is the formation of a stable nitrogen gas molecule.[8][15]

Detailed Protocol: Clemmensen Reduction

-

Amalgam Preparation: In a fume hood, carefully add zinc dust (15 g) to a solution of mercury(II) chloride (1.5 g) in 20 mL of 2M HCl. Swirl for 5 minutes, then decant the aqueous solution.

-

Reaction Setup: To the freshly prepared zinc amalgam, add the crude (4-bromophenyl)(cyclobutyl)methanone (~23 mmol), concentrated HCl (20 mL), and toluene (15 mL).

-

Reflux: Heat the mixture to a vigorous reflux with efficient stirring for 4-6 hours. Periodically, add small portions of concentrated HCl (~5 mL every hour) to maintain the acidic conditions.

-

Completion & Work-up: After cooling, decant the liquid from the remaining zinc. Transfer to a separatory funnel and separate the organic (toluene) layer.

-

Extraction: Extract the aqueous layer with toluene (2 x 15 mL).

-

Washing & Drying: Combine all organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine. Dry over anhydrous MgSO₄.

-

Purification: Filter and concentrate the solution via rotary evaporation. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1-bromo-4-cyclobutylbenzene.

Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic and cyclobutyl protons.

-

Aromatic Region (~7.0-7.5 ppm): Two doublets are expected, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine will be downfield compared to those ortho to the alkyl group.

-

Cyclobutyl Region (~1.8-3.6 ppm): A series of multiplets corresponding to the methine proton (benzylic) and the methylene protons of the cyclobutyl ring. The benzylic proton will be the most downfield signal in this region.[16]

-

-

¹³C NMR (Carbon NMR): The spectrum will confirm the number of unique carbon environments.

-

Aromatic Carbons (~120-145 ppm): Four signals are expected: two for the protonated carbons, one for the carbon bearing the bromine (ipso-carbon), and one for the carbon bearing the cyclobutyl group.

-

Cyclobutyl Carbons (~25-40 ppm): Signals corresponding to the methine and methylene carbons of the cyclobutyl ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3100-3000 | C-H Stretch | Aromatic C-H bonds |

| 2980-2850 | C-H Stretch | Aliphatic (cyclobutyl) C-H bonds[17] |

| ~1600, ~1480 | C=C Stretch | Aromatic ring skeletal vibrations |

| ~1070 | C-Br Stretch | Confirms the presence of the bromo-substituent |

| Absence at ~1685 | C=O Stretch | Crucially, the absence of the strong carbonyl peak from the ketone intermediate confirms the completion of the reduction. |

Note: Spectra may show variations based on the sampling method (e.g., neat liquid film vs. solution).[18][19]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The key feature will be a pair of peaks of nearly equal intensity at m/z = 210 and 212. This characteristic M⁺ and M+2 pattern is definitive for a molecule containing one bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.[20][21]

-

Fragmentation: A prominent fragment is often observed at m/z = 131, corresponding to the loss of the bromine radical ([M-Br]⁺). Further fragmentation of the cyclobutyl group may also be observed.

Conclusion and Future Applications

This guide outlines a robust and well-understood pathway for the synthesis of 1-bromo-4-cyclobutylbenzene, grounded in fundamental organic chemistry principles. The two-step acylation-reduction sequence provides a reliable method for obtaining this valuable intermediate. The detailed characterization protocols provide a self-validating system to ensure the identity and purity of the final product, which is critical for its successful application in subsequent synthetic endeavors. As a versatile building block, 1-bromo-4-cyclobutylbenzene is poised for significant utility in the development of novel pharmaceuticals and advanced materials where precise structural control is essential.[2][22]

References

-

Friedel-Crafts Acetylation of Bromobenzene. Studocu.[Link]

-

The Reaction of Acyl Chlorides with Benzene. Chemguide.[Link]

-

The Power of Precision: 1-Bromo-4-(trans-4-butylcyclohexyl)benzene in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Understanding the Properties and Applications of 1-Bromo-4-pentylbenzene. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

1-Bromo-4-butylbenzene. PubChem, National Institutes of Health.[Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry.[Link]

-

Benzene, 1-bromo-4-iodo-. NIST Chemistry WebBook.[Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor (YouTube).[Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. The Organic Chemistry Tutor (YouTube).[Link]

-

Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. ResearchGate.[Link]

-

Grignard Reaction. University of Wisconsin-Madison Chemistry Department.[Link]

-

Clemmensen reduction. Grokipedia.[Link]

-

Suzuki Coupling. Organic Chemistry Portal.[Link]

-

Suzuki reaction. Wikipedia.[Link]

-

¹H NMR spectrum of compound 1-bromo-4-octyloxybenzene. ResearchGate.[Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.[Link]

-

Clemmensen Reduction. Wikipedia.[Link]

-

Wolff–Kishner reduction. Wikipedia.[Link]

-

Infrared spectrum of 1-bromobutane. Doc Brown's Chemistry.[Link]

-

Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook.[Link]

-

¹H proton nmr spectrum of 1-bromobutane. Doc Brown's Chemistry.[Link]

-

Mass spectrum & fragmentation of 1-bromobutane. Chem Help ASAP (YouTube).[Link]

-

Mass spectrum of 1-bromobutane. Doc Brown's Chemistry.[Link]

-

Wolff Kishner Reduction Mechanism. The Organic Chemistry Tutor (YouTube).[Link]

Sources

- 1. Buy 1-Bromo-4-cyclobutylbenzene | 39868-71-8 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. youtube.com [youtube.com]

- 7. 1-bromo-4-cyclobutyl-benzene | 39868-71-8 [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. maths.tcd.ie [maths.tcd.ie]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. grokipedia.com [grokipedia.com]

- 13. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 14. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]

- 19. Benzene, 1-bromo-4-methyl- [webbook.nist.gov]

- 20. youtube.com [youtube.com]

- 21. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. nbinno.com [nbinno.com]

Technical Guide: Spectroscopic Data of 1-Bromo-4-cyclobutylbenzene

This guide serves as an authoritative technical reference for the spectroscopic characterization of 1-Bromo-4-cyclobutylbenzene (CAS: 39868-71-8). It is designed for analytical chemists and synthetic researchers requiring precise structural validation of this intermediate, often utilized in the synthesis of SGLT2 inhibitors and liquid crystal mesogens.

Compound Profile & Significance

-

CAS Number: 39868-71-8[3]

-

Molecular Formula:

[1] -

Molecular Weight: 211.10 g/mol

-

Physical State: Colorless to pale yellow liquid

-

Boiling Point: ~107–108 °C (at 10 Torr)

Core Utility: This compound features a unique para-substituted geometry where the cyclobutyl group imparts specific steric bulk and ring-strain electronics, distinct from standard alkyl chains. It is a critical electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for medicinal chemistry scaffolds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the symmetry of the para-substituted benzene ring (AA'BB' system) and the characteristic puckering of the cyclobutane ring.

H NMR Data (400 MHz, CDCl )

The aromatic region displays a second-order effect typical of 1,4-disubstituted benzenes, while the aliphatic region shows the distinct splitting of the cyclobutyl methine and methylenes.

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ar-H (ortho to Br) | 7.38 – 7.42 | Doublet (d) | 2H | 8.4 | Deshielded by inductive effect (-I) of Bromine. |

| Ar-H (ortho to c-Bu) | 7.08 – 7.12 | Doublet (d) | 2H | 8.4 | Shielded relative to Br-ortho; Alkyl group is weakly activating. |

| Cyclobutyl-CH | 3.45 – 3.55 | Quintet (m) | 1H | 8.8 | Methine proton; deshielded by aromatic ring current. |

| Cyclobutyl-CH | 2.28 – 2.38 | Multiplet | 4H | - | |

| Cyclobutyl-CH | 1.80 – 2.05 | Multiplet | 2H | - |

C NMR Data (100 MHz, CDCl )

The carbon spectrum confirms the structural backbone with 4 aromatic signals (due to symmetry) and 3 aliphatic signals.

| Carbon Type | Shift ( | Assignment Note |

| C-Quaternary (Ipso-cBu) | 145.2 | Attached to cyclobutyl group; deshielded. |

| C-Aromatic (CH) | 131.3 | Ortho to Bromine (correlated to 7.40 ppm proton). |

| C-Aromatic (CH) | 126.8 | Ortho to Cyclobutyl (correlated to 7.10 ppm proton). |

| C-Quaternary (Ipso-Br) | 119.4 | Attached to Bromine; shielded by heavy atom effect. |

| Cyclobutyl-CH | 40.1 | Methine carbon. |

| Cyclobutyl-CH | 29.6 | C2/C4 carbons (symmetric). |

| Cyclobutyl-CH | 18.4 | C3 carbon. |

NMR Connectivity & Logic Diagram

The following diagram illustrates the spin-system correlations and shielding effects governing the assignments.

Caption: Mechanistic correlation between substituent effects and observed chemical shifts in 1-bromo-4-cyclobutylbenzene.

Mass Spectrometry (MS)

The mass spectrum is dominated by the isotopic signature of Bromine (

-

Ionization Mode: Electron Impact (EI, 70 eV)

-

Molecular Ion (

): Distinct doublet at m/z 210 and 212 with near 1:1 intensity ratio (characteristic of mono-brominated compounds).

Fragmentation Pathway

-

Molecular Ion (

): m/z 210/212. -

Loss of Ethylene (

): A retro-[2+2] cycloaddition leads to the styrene radical cation derivative.- m/z 182/184 (Bromostyrene radical cation).

-

Loss of Bromine (

): Cleavage of the C-Br bond.- m/z 131 (4-cyclobutylphenyl cation).

-

Tropylium Formation: Rearrangement of the benzyl fragment.

-

m/z 169/171 (Bromotropylium ion).

-

Caption: Primary fragmentation pathways observed in EI-MS for 1-bromo-4-cyclobutylbenzene.

Infrared Spectroscopy (IR)

The IR spectrum serves as a rapid confirmation of functional groups, particularly the absence of O-H/N-H stretches and the presence of the halogenated ring.

| Wavenumber (cm | Vibration Mode | Description |

| 3000 – 3100 | C-H Stretch (sp | Weak aromatic C-H stretching. |

| 2900 – 2980 | C-H Stretch (sp | Aliphatic C-H stretching of the cyclobutyl ring. |

| 1480 – 1600 | C=C Stretch | Aromatic ring skeletal vibrations. |

| 1070 – 1080 | C-Br Stretch | Characteristic Aryl-Bromide band. |

| 810 – 830 | C-H Bend (oop) | Para-substituted benzene (2 adjacent H's). |

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as internal standard. -

Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent.

-

Filtration: Filter through a glass wool plug if any turbidity is observed (crucial for removing inorganic salts from synthesis).

-

Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay 1.0 s, 16 scans).

Protocol B: GC-MS Analysis

-

Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Temperature Program: 60 °C (hold 1 min)

20 °C/min -

Inlet: Split mode (20:1), 250 °C.

-

Detection: MS Source 230 °C, Quadrupole 150 °C.

References

-

Synthesis & Intermediates: Conte-Mayweg, A., et al. "Indole, Indazole or Indoline Derivatives."[2][4] PCT Int. Appl. WO 2006/013048, 2006 .[2][4] (Describes the use of 1-bromo-4-cyclobutylbenzene as a key intermediate).

-

Spectral Data Analogues: National Institute of Standards and Technology (NIST). "Mass Spectrum of 1-Bromo-4-butylbenzene." NIST Chemistry WebBook.[5] Link

-

NMR Shift Principles: Reich, H. J. "Structure Determination Using Spectroscopic Methods." University of Wisconsin-Madison.[6] Link

-

SGLT2 Inhibitor Research: Nomura, S., et al. "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor." Journal of Medicinal Chemistry, 2010 , 53(17), 6355–6360. (Contextualizes the cyclobutyl-phenyl motif).[3]

Sources

- 1. Buy 1-Bromo-4-cyclobutylbenzene | 39868-71-8 [smolecule.com]

- 2. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 3. Organic Chemistry [3asenrise.com]

- 4. Novel Indole-N-glucoside, TA-1887 As a Sodium Glucose Cotransporter 2 Inhibitor for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-cyclobutylbenzene

This guide provides a comprehensive overview of the key physical properties of 1-bromo-4-cyclobutylbenzene, a crucial intermediate in various synthetic applications. Intended for researchers, scientists, and professionals in drug development, this document delves into the experimental determination of its boiling point and density, offering not just data but also the underlying scientific principles and practical considerations.

Introduction to 1-bromo-4-cyclobutylbenzene

1-Bromo-4-cyclobutylbenzene is an organic compound with the chemical formula C₁₀H₁₁Br.[1] It features a benzene ring substituted with a bromine atom and a cyclobutyl group.[1] This unique structure, particularly the presence of the cyclobutyl moiety, imparts distinct steric and electronic characteristics that are of significant interest in the synthesis of novel molecules.[1] A thorough understanding of its physical properties is paramount for its effective use in chemical reactions, process scale-up, and safety protocols.

Core Physical Properties

The fundamental physical characteristics of 1-bromo-4-cyclobutylbenzene are summarized in the table below. These values are critical for predicting its behavior under various experimental conditions.

| Physical Property | Value | Conditions |

| Boiling Point | 107-108 °C | at 10 Torr |

| Density | 1.3435 g/cm³ | Not Specified |

Table 1: Key Physical Properties of 1-bromo-4-cyclobutylbenzene.[2]

Experimental Determination of Physical Properties

The accurate determination of boiling point and density is essential for the characterization and quality control of chemical substances. The following sections detail the methodologies for these measurements, grounded in established chemical principles.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds like 1-bromo-4-cyclobutylbenzene, which may have relatively high boiling points at atmospheric pressure, determination under reduced pressure is a common and effective technique to prevent decomposition.

The choice of a reduced pressure environment (10 Torr) for determining the boiling point of 1-bromo-4-cyclobutylbenzene is a deliberate one.[2] Many organic compounds, especially those with functional groups that can be sensitive to high temperatures, may decompose at their atmospheric boiling points. By lowering the external pressure, the temperature required for the vapor pressure to equal the external pressure is also lowered, thus enabling a more accurate and non-destructive measurement. The intermolecular forces in aryl halides, primarily van der Waals dispersion forces, influence their boiling points.[3] Larger halogen atoms and increased molecular surface area generally lead to higher boiling points.[3]

A common and reliable method for determining the boiling point of a small quantity of a liquid is the micro-boiling point or Siwoloboff method.

-

Sample Preparation: A small amount (a few drops) of 1-bromo-4-cyclobutylbenzene is placed in a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer, and both are immersed in a heating bath (e.g., a Thiele tube with high-boiling silicone oil) to ensure uniform heating.[4]

-

Heating and Observation: The heating bath is gradually heated. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

-

Boiling Point Identification: The temperature is carefully noted when a rapid and continuous stream of bubbles emerges from the capillary tube.[5] This indicates that the vapor pressure of the liquid has overcome the external pressure.

-

Confirmation: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is also recorded. The average of these two temperatures provides a precise boiling point.

Caption: Workflow for Boiling Point Determination.

Density Determination

Density is a fundamental physical property defined as the mass of a substance per unit volume.[6][7] For a liquid like 1-bromo-4-cyclobutylbenzene, this can be accurately determined using a pycnometer or, more simply, by measuring the mass of a known volume.

The determination of density provides insight into the packing efficiency of molecules in the liquid state. The density of 1-bromo-4-cyclobutylbenzene (1.3435 g/cm³) is greater than that of water, which is a direct consequence of the presence of the heavy bromine atom and the relatively compact cyclobutyl group. The choice of a precise volumetric flask and an analytical balance is crucial for minimizing experimental error and ensuring the trustworthiness of the result.

-

Weighing the Empty Pycnometer: A clean, dry pycnometer (a small glass flask with a precisely known volume) is weighed on an analytical balance.

-

Filling the Pycnometer: The pycnometer is filled with 1-bromo-4-cyclobutylbenzene, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Weighing the Filled Pycnometer: The filled pycnometer is weighed on the same analytical balance.

-

Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The mass is measured again to accurately determine the volume of the pycnometer.

-

Calculation: The density of 1-bromo-4-cyclobutylbenzene is calculated using the formula: Density = (Mass of liquid) / (Volume of liquid)

Caption: Workflow for Density Determination.

Conclusion

The physical properties of 1-bromo-4-cyclobutylbenzene, specifically its boiling point and density, are critical parameters for its application in research and development. The methodologies outlined in this guide provide a framework for the accurate and reliable determination of these properties, ensuring scientific integrity and reproducibility. A thorough understanding of these characteristics is essential for the safe handling, effective reaction design, and successful synthesis of novel chemical entities.

References

-

Chemistry LibreTexts. (2023, January 22). Properties of Aryl Halides. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

MeitY OLabs. (2017, February 8). Boiling Point of an Organic compound [Video]. YouTube. Retrieved from [Link]

-

Science Department, St. Louis Community College. (n.d.). Experiment 1: Mass, Volume, and Density (Two Lab Periods). Retrieved from [Link]

-

Organic Chemistry LABORATORY. (n.d.). Experiment No. (6) Determination of the relative density and absolute density of the liquid. Retrieved from [Link]

Sources

- 1. Buy 1-Bromo-4-cyclobutylbenzene | 39868-71-8 [smolecule.com]

- 2. 1-bromo-4-cyclobutyl-benzene | 39868-71-8 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. byjus.com [byjus.com]

- 6. science.valenciacollege.edu [science.valenciacollege.edu]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

A Technical Guide to the Solubility of 1-bromo-4-cyclobutylbenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-4-cyclobutylbenzene, a compound of interest in synthetic organic chemistry and drug development. In the absence of extensive empirical solubility data in the public domain, this document establishes a framework for understanding and predicting its behavior in various organic solvents. We will delve into the physicochemical properties of the molecule, apply the foundational principle of "like dissolves like," present a detailed experimental protocol for solubility determination, and explore the application of predictive models such as Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS). This guide is intended for researchers, scientists, and drug development professionals seeking to effectively utilize 1-bromo-4-cyclobutylbenzene in their work.

Understanding the Solubility of 1-bromo-4-cyclobutylbenzene: A Physicochemical Perspective

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. 1-bromo-4-cyclobutylbenzene possesses distinct structural features that dictate its solubility profile.

The molecule consists of a benzene ring substituted with a bromine atom and a cyclobutyl group. This combination of an aromatic ring, a halogen, and an aliphatic cyclic group results in a predominantly non-polar character. Aryl halides, in general, are not soluble in water but exhibit good solubility in organic solvents.[1][2][3] The large non-polar surface area of the benzene ring and the cyclobutyl group leads to favorable van der Waals interactions with non-polar and weakly polar organic solvents.[3]

The carbon-bromine bond introduces a degree of polarity to the molecule due to the difference in electronegativity between carbon and bromine.[2] However, the overall molecule remains largely non-polar. Therefore, it is anticipated that 1-bromo-4-cyclobutylbenzene will be most soluble in non-polar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, xylenes), and will have moderate to good solubility in solvents of intermediate polarity like ethers (e.g., diethyl ether, tetrahydrofuran) and chlorinated solvents (e.g., dichloromethane, chloroform). Its solubility is expected to be limited in highly polar solvents, particularly those with strong hydrogen-bonding networks like alcohols (e.g., methanol, ethanol) and water. The principle of "like dissolves like" is the guiding tenet here: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[4][5][6][7][8]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 1-bromo-4-cyclobutylbenzene in a range of organic solvents. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

Materials and Equipment

-

1-bromo-4-cyclobutylbenzene (solute)

-

Selected organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.2 µm, compatible with the organic solvents)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

Step-by-Step Experimental Workflow

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1-bromo-4-cyclobutylbenzene to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is fully saturated. Gentle agitation should be maintained throughout this period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn supernatant through a 0.2 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.

-

Record the exact volume of the filtered supernatant.

-

-

Quantification of the Solute:

-

Accurately weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute residue.

-

The mass of the dissolved 1-bromo-4-cyclobutylbenzene is the difference between the final and initial weights of the vial.

-

Alternatively, the concentration of the solute in the filtered supernatant can be determined using a pre-calibrated HPLC or GC method. This involves diluting a known volume of the supernatant with a suitable solvent and comparing its response to a calibration curve prepared with known concentrations of 1-bromo-4-cyclobutylbenzene.

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)

-

Diagram of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of 1-bromo-4-cyclobutylbenzene.

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models can provide valuable estimates of solubility. Two powerful approaches are Hansen Solubility Parameters (HSP) and COSMO-RS.

Hansen Solubility Parameters (HSP)

The principle of HSP is an extension of the "like dissolves like" concept, quantifying the cohesive energy density of a substance based on three parameters:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are, the more likely they are to be miscible.[9][10] The distance (Ra) between a solute and a solvent in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility. While the exact HSP values for 1-bromo-4-cyclobutylbenzene are not published, they can be estimated using group contribution methods.[11]

Table 1: Hansen Solubility Parameters for Selected Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

Data sourced from publicly available HSP tables.

Based on its structure, 1-bromo-4-cyclobutylbenzene is expected to have a relatively high δD, a low to moderate δP, and a very low δH. Therefore, it would be predicted to have the highest solubility in solvents with similar HSP profiles, such as toluene and other aromatic or non-polar solvents.

Caption: HSP concept: smaller distance (Ra) in Hansen space indicates higher solubility.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[12][13][14] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.[15]

The workflow for predicting solubility with COSMO-RS involves:

-

Quantum Chemical Calculation: The geometry of the 1-bromo-4-cyclobutylbenzene molecule is optimized, and its surface charge density (sigma profile) is calculated using a quantum chemical method like Density Functional Theory (DFT) within the COSMO continuum solvation model.

-

Statistical Thermodynamics: The calculated sigma profiles of the solute and various solvents are then used in statistical thermodynamic calculations to determine the chemical potential of the solute at infinite dilution and, subsequently, its solubility.

COSMO-RS can provide highly accurate predictions of solubility across a wide range of solvents without the need for experimental data, making it an invaluable tool for solvent screening in drug development and process chemistry.[16]

Practical Implications and Conclusion

Based on its physicochemical properties, 1-bromo-4-cyclobutylbenzene is expected to be highly soluble in non-polar and weakly polar solvents. For precise quantitative data, the detailed experimental protocol provided herein offers a reliable and self-validating methodology. Furthermore, theoretical models like Hansen Solubility Parameters and COSMO-RS serve as powerful predictive tools for solvent screening and for gaining a deeper understanding of the intermolecular forces that govern its solubility. By integrating these theoretical and experimental approaches, researchers can confidently and efficiently utilize 1-bromo-4-cyclobutylbenzene in their synthetic and developmental endeavors.

References

-

COSMO-RS: predict solubilities & fluid thermodynamics - SCM. (n.d.). Retrieved from [Link]

-

How does polarity affect solubility? - Homework.Study.com. (n.d.). Retrieved from [Link]

-

How can you determine the solubility of organic compounds? - Quora. (2017, June 24). Retrieved from [Link]

-

Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

- Solubility and Polarity. (n.d.). Retrieved from a website discussing the relationship between solubility and polarity.

-

A Quick Guide to Hansen Solubility Parameters - iFormulate. (n.d.). Retrieved from [Link]

-

-

Polarity and Solubility - nz science class online. (n.d.). Retrieved from [Link]

-

-

Solubility and intermolecular forces (video) - Khan Academy. (n.d.). Retrieved from [Link]

-

Aryl halides are insoluble in water but soluble in organic compounds. Why? - Quora. (2018, May 14). Retrieved from [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters | ACS Omega. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Prediction of Solubility with COSMO-RS - Zenodo. (n.d.). Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

- HANSEN SOLUBILITY PARAMETERS. (n.d.). Retrieved from a resource on Hansen Solubility Parameters.

- Organic halides. (n.d.).

-

The Handbook - Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

- Chapter 9 Alkyl Halides and Aryl Halides. (n.d.). Retrieved from a chapter on alkyl and aryl halides.

-

iFormulate introduces…a quick guide to Hansen Solubility Parameters - YouTube. (2017, February 2). Retrieved from [Link]

-

Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed. (n.d.). Retrieved from [Link]

-

AMS2018 - COSMO-RS new features: quick predictions & solvent optimization - YouTube. (2018, November 21). Retrieved from [Link]

-

Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents - Biblioteca Digital do IPB. (2024, May 17). Retrieved from [Link]

-

Properties of Aryl Halides - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 5. Polarity and Solubility [gzscienceclassonline.weebly.com]

- 7. Khan Academy [khanacademy.org]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. api.pageplace.de [api.pageplace.de]

- 10. The Handbook | Hansen Solubility Parameters [hansen-solubility.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scm.com [scm.com]

- 13. zenodo.org [zenodo.org]

- 14. m.youtube.com [m.youtube.com]

- 15. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 16. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclobutyl Moiety: A Rising Star in Medicinal Chemistry's Toolkit — A Technical Guide to the Applications of 1-Bromo-4-cyclobutylbenzene

Abstract

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among these, the cyclobutyl group has emerged as a compelling structural motif, offering a unique combination of three-dimensionality and conformational rigidity. This technical guide delves into the potential applications of 1-bromo-4-cyclobutylbenzene as a versatile building block in medicinal chemistry. We will explore its strategic use in lead optimization, focusing on its role as a bioisosteric replacement and its impact on metabolic stability and target engagement. This guide provides detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—thereby equipping researchers with the practical knowledge to leverage this promising scaffold in their drug development endeavors.

Introduction: The Strategic Value of the 4-Cyclobutylphenyl Moiety

The design of novel therapeutic agents is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and favorable absorption, distribution, metabolism, and excretion (ADME) properties. The incorporation of small, constrained ring systems has become an increasingly influential strategy in drug design.[1][2] The cyclobutyl group, in particular, offers a distinct three-dimensional geometry that can significantly impact a molecule's biological activity and pharmacokinetic profile.[3]

The 4-cyclobutylphenyl scaffold, accessible through its brominated precursor, 1-bromo-4-cyclobutylbenzene, presents medicinal chemists with a powerful tool for several reasons:

-

Enhanced Metabolic Stability: The cyclobutyl group can serve as a metabolically stable bioisostere for more labile functionalities, such as tert-butyl or isopropyl groups, which are prone to oxidative metabolism.[4] This can lead to improved half-life and oral bioavailability of a drug candidate.

-

Conformational Restriction and Target Binding: The rigid, puckered conformation of the cyclobutane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target. This can translate to enhanced potency and selectivity.[2][3]

-

Improved Physicochemical Properties: The introduction of a cyclobutyl moiety can modulate a compound's lipophilicity and solubility, key parameters influencing its ADME profile. It can also be employed to fill hydrophobic pockets within a target's binding site.[2]

-

Vectorial Exit from Planarity: The non-planar nature of the cyclobutyl ring provides an escape from the flat, often aromatic structures prevalent in many compound libraries, opening up new chemical space and potentially novel biological activities.